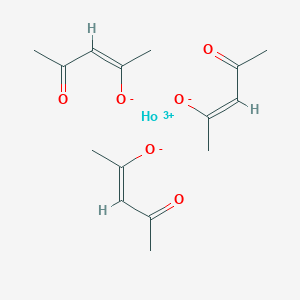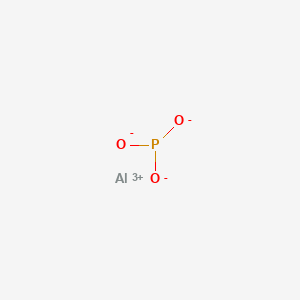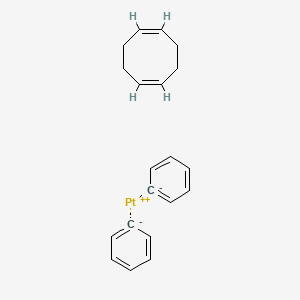
Trisodium hexachlororuthenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium hexachlororuthenate is a chemical compound with the formula Na₃[RuCl₆]. It is a coordination complex of ruthenium, where ruthenium is in the +3 oxidation state, and it is coordinated by six chloride ions. This compound is known for its distinctive properties and applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisodium hexachlororuthenate can be synthesized through the reaction of ruthenium trichloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving ruthenium trichloride in water, followed by the addition of sodium chloride. The mixture is then heated to facilitate the formation of the this compound complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 3\text{NaCl} \rightarrow \text{Na}_3[\text{RuCl}_6] ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar principles but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. This can involve recrystallization or other separation techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium hexachlororuthenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: Chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Higher oxidation state complexes, such as ruthenium tetroxide.
Reduction: Lower oxidation state complexes, such as ruthenium(II) chloride.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Trisodium hexachlororuthenate has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials, such as ruthenium-based nanomaterials.
Biological Studies: It is studied for its potential biological activities, including anticancer properties.
Industrial Applications: It is used in the production of electronic components and as a precursor for other ruthenium compounds.
Wirkmechanismus
The mechanism of action of trisodium hexachlororuthenate involves its ability to coordinate with various substrates through its chloride ligands. This coordination can facilitate various chemical transformations, such as electron transfer reactions. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and subsequent cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium hexachloroplatinate: Similar in structure but contains platinum instead of ruthenium.
Trisodium hexachlororhodate: Contains rhodium instead of ruthenium.
Trisodium hexachloroiridate: Contains iridium instead of ruthenium.
Uniqueness
Trisodium hexachlororuthenate is unique due to the specific properties of ruthenium, such as its ability to exist in multiple oxidation states and its catalytic activity. These properties make it particularly useful in catalysis and materials science compared to its analogs with other metals.
Eigenschaften
CAS-Nummer |
14972-76-0 |
|---|---|
Molekularformel |
Cl18Na3Ru3-3 |
Molekulargewicht |
1010.33331 |
Synonyme |
trisodium hexachlororuthenate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)


